Paroxetinhydrochlorid-Hemihydrat

Übersicht

Beschreibung

Paroxetine is a selective serotonin reuptake inhibitor used primarily as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder . Paroxetine works by increasing the levels of serotonin in the brain, which helps improve mood and reduce anxiety .

Wirkmechanismus

Target of Action

Paroxetine hydrochloride hemihydrate, commonly known as Paxil, is a potent selective serotonin reuptake inhibitor (SSRI) . The primary target of Paroxetine and other SSRI medications is the Serotonin Transporter (SERT), a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron .

Mode of Action

Paroxetine enhances serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms .

Pharmacokinetics

Paroxetine metabolism occurs in the liver and is largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes . The mean elimination half-life is estimated to be about 21 hours .

Result of Action

The increased availability of serotonin in the synaptic cleft due to the inhibition of its reuptake by Paroxetine can lead to an improvement in symptoms of depression, anxiety, and other conditions for which the medication is indicated .

Action Environment

The action of Paroxetine can be influenced by various environmental factors. For instance, the drug should be kept away from drains, surface and ground water . It is also important to note that the drug is an odorless, off-white powder, having a melting point ranging between 120 and 138 °C .

Wissenschaftliche Forschungsanwendungen

Paroxetin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Paroxetin wird als Modellverbindung in Studien verwendet, die sich mit selektiven Serotonin-Wiederaufnahmehemmern befassen.

Biologie: Es wird verwendet, um die Auswirkungen von Serotonin auf verschiedene biologische Prozesse zu untersuchen.

Medizin: Paroxetin wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von psychischen Erkrankungen erforscht.

Industrie: Paroxetin wird in der pharmazeutischen Industrie zur Entwicklung von Antidepressiva eingesetzt

5. Wirkmechanismus

Paroxetin verstärkt die serotonerge Aktivität, indem es die präsynaptische Wiederaufnahme von Serotonin über den Serotonin-Transporter-Rezeptor hemmt. Diese Hemmung erhöht den Serotoninspiegel im synaptischen Spalt, was zur Linderung von Symptomen der Depression und Angstzuständen beiträgt . Paroxetin interagiert auch mit anderen molekularen Zielstrukturen, einschließlich verschiedener Rezeptoren und Enzyme, um seine therapeutischen Wirkungen zu entfalten .

Ähnliche Verbindungen:

Fluoxetin: Ein weiterer selektiver Serotonin-Wiederaufnahmehemmer zur Behandlung von Depressionen und Angststörungen.

Sertralin: Ein selektiver Serotonin-Wiederaufnahmehemmer mit ähnlichen therapeutischen Anwendungen.

Citalopram: Eine weitere Verbindung derselben Klasse, die für ähnliche Indikationen eingesetzt wird.

Einzigartigkeit von Paroxetin: Paroxetin zeichnet sich durch seine hohe Potenz und Selektivität für die Hemmung der Serotonin-Wiederaufnahme aus. Es hat ein eindeutiges pharmakokinetisches Profil mit einer relativ kurzen Halbwertszeit im Vergleich zu anderen selektiven Serotonin-Wiederaufnahmehemmern. Dies macht es wahrscheinlicher, dass es nach Absetzen zu Entzugssymptomen kommt .

Biochemische Analyse

Biochemical Properties

Paroxetine hydrochloride hemihydrate interacts with several enzymes and proteins. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . This interaction with the serotonin transporter protein plays a crucial role in its function as an antidepressant .

Cellular Effects

Paroxetine hydrochloride hemihydrate has various effects on cellular processes. It influences cell function by altering serotonin levels, which can impact cell signaling pathways and gene expression . For example, it has been used to study its effects on neural stem cells from embryonic rat hippocampus in vitro .

Molecular Mechanism

The molecular mechanism of action of paroxetine hydrochloride hemihydrate involves binding to the serotonin transporter, inhibiting the reuptake of serotonin. This increases the amount of serotonin in the synaptic cleft available to bind to the post-synaptic receptor . This mechanism is believed to contribute to its antidepressant effects .

Dosage Effects in Animal Models

In animal models, the effects of paroxetine hydrochloride hemihydrate can vary with different dosages. For instance, animals were administered paroxetine via gavage with a daily dose of 7mg/kg for 35 days . The study found that paroxetine treatment in an animal model of depression improved sperm quality .

Metabolic Pathways

Paroxetine hydrochloride hemihydrate is involved in several metabolic pathways. It is metabolized in the liver, largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes .

Transport and Distribution

Paroxetine hydrochloride hemihydrate is extensively absorbed from the gastrointestinal tract, but there is extensive first-pass metabolism in the liver

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to regions of the cell where the serotonin transporter is present, such as the presynaptic neuron in neuronal cells .

Vorbereitungsmethoden

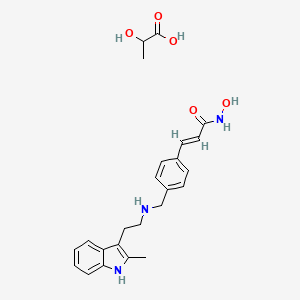

Synthetic Routes and Reaction Conditions: Paroxetine can be synthesized through several methods. One common method involves the reaction of a piperidine derivative with a fluorophenyl compound. The process typically includes the following steps:

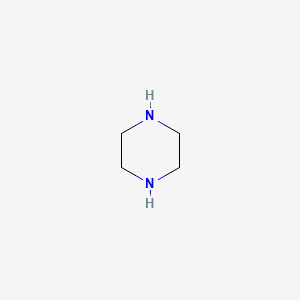

Formation of Piperidine Derivative: A piperidine derivative is synthesized through a series of reactions involving the formation of a piperidine ring.

Reaction with Fluorophenyl Compound: The piperidine derivative is then reacted with a fluorophenyl compound under controlled conditions to form paroxetine.

Industrial Production Methods: Industrial production of paroxetine often involves the use of advanced techniques such as hot-melt extrusion and three-dimensional printing. These methods ensure uniformity in the mass and dimensions of the tablets, as well as consistency in drug content and dissolution profile .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Paroxetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Paroxetin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Paroxetin modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Paroxetinmolekül stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nucleophile.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Metaboliten und modifizierte Paroxetinderivate .

Vergleich Mit ähnlichen Verbindungen

Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.

Sertraline: A selective serotonin reuptake inhibitor with similar therapeutic uses.

Citalopram: Another compound in the same class, used for similar indications.

Uniqueness of Paroxetine: Paroxetine is unique in its high potency and selectivity for serotonin reuptake inhibition. It has a distinct pharmacokinetic profile, with a relatively short half-life compared to other selective serotonin reuptake inhibitors. This makes it more likely to cause withdrawal effects upon cessation .

Eigenschaften

CAS-Nummer |

110429-35-1 |

|---|---|

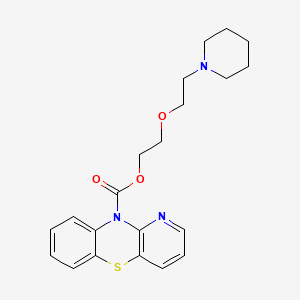

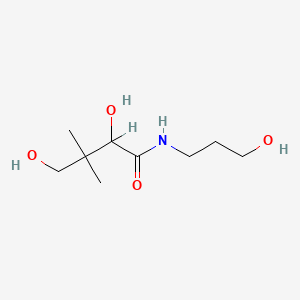

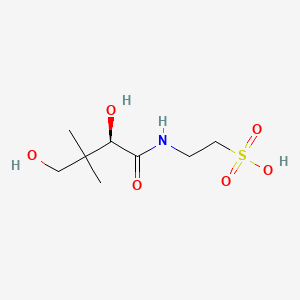

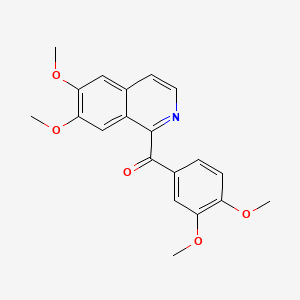

Molekularformel |

C38H42F2N2O7 |

Molekulargewicht |

676.7 g/mol |

IUPAC-Name |

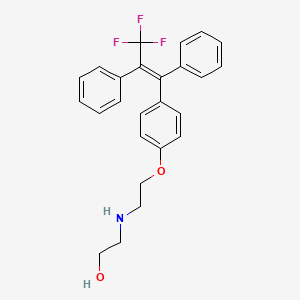

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate |

InChI |

InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1 |

InChI-Schlüssel |

ZXJDTEDKPXHKJZ-HBQYTBQASA-N |

SMILES |

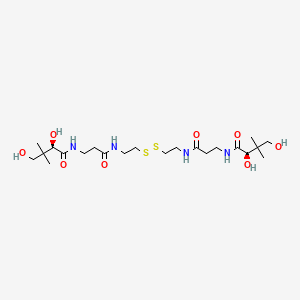

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |

Isomerische SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

Kanonische SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

Aussehen |

Solid powder |

Siedepunkt |

451.7±45.0 |

melting_point |

120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |

| 78246-49-8 110429-35-1 |

|

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

64006-44-6 (maleate) 78246-49-8 (hydrochloride) 110429-35-1 (HCl hemihydrate) 72471-80-8 (acetate) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/ In water, 1,131 mg/L at 25 °C 8.53e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?

A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]

Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?

A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:

- Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]

- Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.

- Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.

Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?

A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.

Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?

A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.